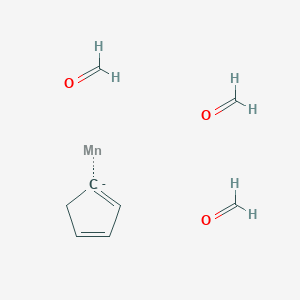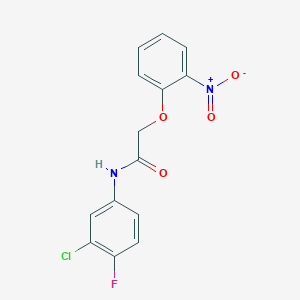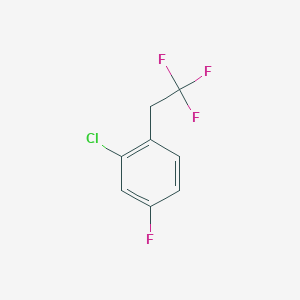
Cyclopenta-1,3-diene;formaldehyde;manganese
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopenta-1,3-diene;formaldehyde;manganese is a complex organometallic compound that combines the properties of cyclopentadiene, formaldehyde, and manganese. Cyclopentadiene is a colorless liquid with a strong odor, commonly used in the production of cyclopentene and its derivatives . Formaldehyde is a simple aldehyde with widespread applications in various industries, while manganese is a transition metal known for its catalytic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclopentadiene can be synthesized from coal tar or by steam cracking of naphtha . The monomer is obtained by heating commercial dicyclopentadiene to around 180°C and collecting the monomer by distillation . Formaldehyde is typically produced by the oxidation of methanol using a metal oxide catalyst. Manganese can be introduced into the compound through various organometallic synthesis methods, such as the reaction of cyclopentadienyl anion with manganese halides.
Industrial Production Methods
Industrial production of cyclopentadiene involves the cracking of dicyclopentadiene, while formaldehyde is produced on a large scale through the catalytic oxidation of methanol. Manganese is often sourced from manganese ores and refined through various metallurgical processes.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopenta-1,3-diene;formaldehyde;manganese undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can occur, where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentadienone derivatives, while reduction can produce cyclopentane derivatives.
Aplicaciones Científicas De Investigación
Cyclopenta-1,3-diene;formaldehyde;manganese has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a catalyst in drug synthesis.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of cyclopenta-1,3-diene;formaldehyde;manganese involves its interaction with molecular targets and pathways. The cyclopentadienyl anion acts as a ligand, coordinating with manganese to form stable complexes. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The formaldehyde moiety can undergo nucleophilic addition reactions, further expanding the compound’s reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentadiene: A precursor to cyclopenta-1,3-diene;formaldehyde;manganese, known for its reactivity in Diels-Alder reactions.
Formaldehyde: A simple aldehyde with widespread industrial applications.
Manganocene: An organometallic compound with manganese, similar in structure and reactivity to this compound.
Uniqueness
This compound is unique due to its combination of cyclopentadiene, formaldehyde, and manganese, which imparts distinct chemical properties and reactivity. Its ability to form stable organometallic complexes and participate in various catalytic reactions sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C8H11MnO3- |
|---|---|
Peso molecular |
210.11 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene;formaldehyde;manganese |
InChI |
InChI=1S/C5H5.3CH2O.Mn/c1-2-4-5-3-1;3*1-2;/h1-3H,4H2;3*1H2;/q-1;;;; |
Clave InChI |
FKUHSXQFTQYVTL-UHFFFAOYSA-N |
SMILES canónico |
C=O.C=O.C=O.C1C=CC=[C-]1.[Mn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-cyano-2,3'-bipyridin-6-yl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B12455322.png)

![N-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-N-methylacetamide](/img/structure/B12455334.png)
![4,4'-[(1-Phenylpyrazole-3,5-diyl)bis(ethene-2,1-diyl)]diphenol](/img/structure/B12455338.png)


![1,2-Dihydro-8-nitro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione](/img/structure/B12455363.png)
![(1R,2S)-2-({2-[(4-nitrophenoxy)acetyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12455375.png)
![N-(4-bromophenyl)-2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]acetamide](/img/structure/B12455381.png)
![2-[(4-Fluorophenyl)carbonyl]hydrazinecarboxamide](/img/structure/B12455389.png)
![(4Z)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-phenyl-4-{2-[2-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12455401.png)
![N'-[2-(4-bromopyrazol-1-yl)acetyl]-2-methyl-4-nitropyrazole-3-carbohydrazide](/img/structure/B12455417.png)
![1-benzyl-5-[(4-fluorophenyl)sulfanyl]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12455420.png)
![2-(Benzyl{[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methyl}amino)ethanol](/img/structure/B12455424.png)
